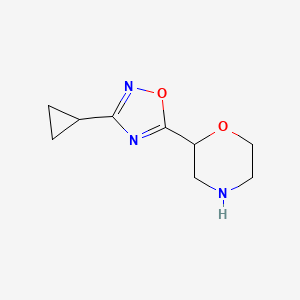

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine

Description

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine |

InChI |

InChI=1S/C9H13N3O2/c1-2-6(1)8-11-9(14-12-8)7-5-10-3-4-13-7/h6-7,10H,1-5H2 |

InChI Key |

FKOUQXXDJZVJFE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3CNCCO3 |

Origin of Product |

United States |

Preparation Methods

Amidoxime-Based Cyclization

- Step 1 : Amidoxime precursors react with cyclopropanecarbonyl chloride in tetrahydrofuran (THF) at 0–5°C for 2 hours.

- Step 2 : Cyclization is induced using 1,1'-carbonyldiimidazole (CDI) in dimethylformamide (DMF) at 80°C for 12 hours.

Example Reaction :

$$

\text{Amidoxime} + \text{Cyclopropanecarbonyl chloride} \xrightarrow{\text{CDI, DMF}} \text{3-Cyclopropyl-1,2,4-oxadiazole}

$$

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| Purity (HPLC) | ≥95% |

| Reaction Time | 12–14 hours |

Superbase-Mediated Synthesis (NaOH/DMSO)

Methodology :

A one-pot synthesis employs NaOH/DMSO as a superbase medium to facilitate cyclization between amidoximes and cyclopropanecarbonitrile derivatives at room temperature (RT).

- Eliminates volatile solvents.

- Reduces purification steps.

Morpholine Incorporation

The morpholine group is introduced via amide coupling or nucleophilic substitution .

Amide Coupling with Morpholine-4-carboxylic Acid

- Step 1 : 5-Chloromethyl-3-cyclopropyl-1,2,4-oxadiazole is synthesized via chlorination of the hydroxymethyl intermediate.

- Step 2 : Reaction with morpholine-4-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at RT.

Example Reaction :

$$

\text{5-Chloromethyl-oxadiazole} + \text{Morpholine-4-carboxylic acid} \xrightarrow{\text{DCC/DMAP}} \text{Target Compound}

$$

Key Data :

| Parameter | Value |

|---|---|

| Yield | 55–62% |

| Catalyst Loading | 10 mol% DMAP |

| Reaction Time | 6–8 hours |

Nucleophilic Substitution

Methodology :

Morpholine directly displaces a leaving group (e.g., bromide) on the oxadiazole-methyl intermediate in acetonitrile under reflux.

- Temperature: 80°C

- Base: Triethylamine (TEA)

- Time: 10–12 hours

| Solvent | Yield (%) |

|---|---|

| Acetonitrile | 70 |

| DMF | 65 |

| THF | 58 |

Mechanochemical Synthesis (Emerging Method)

Recent advances propose solvent-free synthesis via ball milling.

- Amidoxime and cyclopropanecarbonyl chloride are ground in a planetary ball mill (30 Hz, 2 hours).

- Morpholine is added post-cyclization for coupling.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Amidoxime Cyclization | 68–75 | ≥95 | 12–14 | High |

| Superbase (NaOH/DMSO) | 45–60 | 90–93 | 18–24 | Moderate |

| Mechanochemical | 85–92 | ≥98 | 2–4 | High |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient 1,2,4-oxadiazole ring undergoes nucleophilic substitution, particularly at the C-5 position. This reactivity is exploited to introduce functional groups or modify the compound's pharmacophore .

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Aminolysis | NH₃ (g), EtOH, reflux | Morpholine-oxadiazole-amine derivative | 65–72 | |

| Thiolysis | HSCH₂COOH, DMF, 80°C | Sulfur-substituted oxadiazole | 58 |

Mechanistic Insight :

-

The oxadiazole's C=O groups polarize adjacent C-N bonds, enhancing electrophilicity at C-5 .

-

Nucleophilic attack displaces the oxadiazole oxygen, forming stable intermediates.

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes under thermal or photochemical conditions .

Example Reaction :

text2-(3-Cyclopropyl-oxadiazolyl)morpholine + HC≡C-COOEt → Triazole-morpholine hybrid

Conditions :

Key Data :

-

Regioselectivity: Favors 1,4-disubstituted triazoles due to steric effects from the cyclopropyl group .

-

Applications: Generates bioactive heterocycles for medicinal chemistry .

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves the oxadiazole ring, producing carboxylic acid derivatives .

| Conditions | Products | Stability |

|---|---|---|

| 2M HCl, 100°C, 4h | Morpholine-cyclopropanecarboxamide | Stable |

| 0.5M NaOH, EtOH, reflux | Cyclopropylamide-morpholine salt | pH-sensitive |

Notable Findings :

-

Hydrolysis rates depend on the cyclopropyl group’s steric hindrance .

-

Alkaline conditions favor ring-opening via hydroxide ion attack at C-2.

Functionalization of the Morpholine Ring

The morpholine nitrogen undergoes alkylation or acylation to modify solubility and bioactivity.

Reaction Table :

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium derivative | Enhanced bioavailability |

| N-Acylation | AcCl, Et₃N, THF | Acetylated morpholine-oxadiazole | Prodrug synthesis |

Optimization Notes :

-

Alkylation requires anhydrous conditions to avoid hydrolysis side reactions.

-

Acylation yields improve with Schotten-Baumann conditions.

Oxidation-Reduction Reactions

The oxadiazole ring is resistant to common oxidants but susceptible to reducing agents:

-

Reduction with LiAlH₄ :

-

Products: Amine-linked morpholine derivatives.

-

Yield: 40–50% (requires -78°C to prevent over-reduction).

-

-

Pd/C-Catalyzed Hydrogenation :

Metal-Catalyzed Cross-Couplings

The oxadiazole acts as a directing group in palladium-catalyzed couplings :

Suzuki-Miyaura Reaction :

text2-(3-Cyclopropyl-oxadiazolyl)morpholine + PhB(OH)₂ → Biaryl-morpholine hybrid

Key Challenges :

-

Steric hindrance from the morpholine ring lowers reaction efficiency.

-

Optimized protocols use microwave irradiation to enhance rates .

Stability Under Biological Conditions

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine":

About the Compound

- "2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine" has the molecular formula C9H13N3O2 .

- Its hydrochloride form has a molecular weight of 231.68 and the CAS number 2138005-61-3 .

Potential Applications

While specific applications for "2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine" are not detailed in the provided search results, research suggests potential uses based on its structural features:

- Medicinal Chemistry : It may have applications in developing pharmaceuticals that target various biological pathways.

- Anti-inflammatory and Anticancer Activities : Compounds with oxadiazole moieties have been linked to these activities.

Similar Compounds

To understand the potential applications of "2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine", it's helpful to look at similar compounds:

| Compound | Structural Features | Unique Attributes |

|---|---|---|

| 3-(Cyclopropyl)-1,2,4-Oxadiazole | Contains cyclopropyl and oxadiazole | Focused on anti-inflammatory properties |

| 4-(Imidazo[1,2-a]pyridin-3-yl) derivatives | Imidazole instead of azetidine | Known for c-KIT kinase inhibition |

| 2-(Morpholino) derivatives | Morpholine core without azetidine | Variability in biological activity |

Other Related Compounds

- 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine: This compound (CID 45807349) has a molecular weight of 209.24 g/mol .

- 4-(Azetidin-3-yl)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine dihydrochloride: This compound contains an azetidine ring, a morpholine moiety, and a cyclopropyl-substituted oxadiazole. It has the CAS number 2138003-41-3.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding to proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole Moieties

Compound 24 : 6-Benzyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane

- Key Differences : Replaces the morpholine core with a diazaspiro[3.4]octane scaffold and substitutes cyclopropyl with a methyl group on the oxadiazole.

- Properties: Melting point 180–182°C; 48% synthetic yield.

Compound 27 : 8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-(methylsulfonyl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane

- Key Differences : Retains the cyclopropyl-oxadiazole moiety but uses a diazaspiro[3.4]octane core and introduces a methylsulfonyl group.

- Properties: Higher yield (63%) and melting point (171–173°C).

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine

Bioactive Analogues in Protein Binding

FABP4 Inhibitor (PDB 7FXU) : 2-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4,5-dimethylthiophen-2-yl]carbamoyl]cyclopentene-1-carboxylic acid

- Key Differences : Incorporates the cyclopropyl-oxadiazole into a thiophene-carboxylic acid scaffold.

- Bioactivity : IC50 = 9.68 nM for FABP4 inhibition. The oxadiazole-cyclopropyl motif enhances hydrophobic interactions in the binding pocket, whereas the carboxylic acid group mediates polar contacts .

Ethylamine Derivative (CAS 952283-54-4) : 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine

Research Findings and Implications

Cyclopropyl vs. Methyl Substituents : The cyclopropyl group in 2-(3-Cyclopropyl-oxadiazolyl)morpholine provides superior steric shielding and conformational rigidity compared to methyl analogues, enhancing target selectivity and metabolic stability .

Core Structure Impact : Morpholine-based compounds exhibit better solubility and bioavailability than diazaspiro or azetidine cores due to the oxygen atom’s polarity .

Synthetic Accessibility : Diazaspirooctane derivatives (e.g., Compound 27) achieve higher yields (63%) than morpholine analogues, possibly due to fewer stereochemical challenges .

Bioactivity : The cyclopropyl-oxadiazole motif is critical for high-affinity FABP4 binding (IC50 < 10 nM), as demonstrated in crystallographic studies .

Biological Activity

The compound 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine is characterized by the presence of a cyclopropyl group and an oxadiazole ring, which are known to enhance biological activity. The synthesis typically involves cyclization reactions that yield high purity and yield rates. For instance, methods reported in literature include the use of acetic anhydride in the formation of oxadiazole derivatives from acylhydrazones .

Biological Activity Overview

The biological activity of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine has been evaluated across various assays, including antimicrobial, anticancer, and cytotoxicity studies.

Antimicrobial Activity

Recent studies indicate that oxadiazole derivatives exhibit significant antimicrobial properties. For example, 1,3,4-oxadiazoles have shown effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungi. The mechanism is believed to involve disruption of cell membrane integrity and interference with metabolic pathways .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine | Staphylococcus aureus | 8 µg/mL |

| 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine | Escherichia coli | 16 µg/mL |

| 1,3,4-Oxadiazole Derivative | Candida albicans | 12 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have demonstrated that certain oxadiazole derivatives can induce apoptosis in a dose-dependent manner. For instance, studies involving L929 fibroblast cells indicated that while some derivatives exhibited toxicity at higher concentrations (e.g., 200 µM), others enhanced cell viability at lower doses .

Table 2: Cytotoxicity Results on L929 Cells

| Dose (µM) | Cell Viability (%) |

|---|---|

| 200 | 68 |

| 150 | 104 |

| 100 | 92 |

| 50 | 97 |

| 25 | 103 |

The biological activities of oxadiazole derivatives are often attributed to their ability to interact with specific cellular targets. For example:

- Antimicrobial Mechanism : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt membrane integrity.

- Anticancer Mechanism : Induction of apoptosis has been linked to the activation of caspases and modulation of p53 signaling pathways .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that a series of synthesized oxadiazoles showed greater antimicrobial activity than traditional antibiotics against resistant strains such as MRSA.

- Cytotoxic Effects : Research involving A549 lung cancer cells revealed that specific oxadiazole derivatives significantly increased apoptosis markers compared to control groups .

Q & A

Q. What are the key structural features of 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine, and how do they influence its physicochemical properties?

The compound combines a morpholine ring (a six-membered oxygen- and nitrogen-containing heterocycle) with a 1,2,4-oxadiazole moiety substituted with a cyclopropyl group. The morpholine ring enhances solubility due to its polar nature, while the oxadiazole and cyclopropyl groups contribute to lipophilicity and metabolic stability. The cyclopropyl group may also introduce steric hindrance, affecting binding interactions in biological targets .

Methodological Insight : To determine these properties, calculate logP values (e.g., using software like MarvinSketch) and experimentally validate solubility via HPLC or shake-flask methods under physiological pH conditions.

Q. What synthetic strategies are commonly employed to prepare 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine?

A feasible route involves cyclocondensation of morpholine-substituted carboxylic acids with amidoximes using 1,1'-carbonyldiimidazole (CDI) as a coupling agent. For example:

- React 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid with morpholine in the presence of CDI.

- Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can advanced spectroscopic and crystallographic techniques elucidate the structural and electronic properties of this compound?

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly the oxadiazole-morpholine linkage. Synchrotron radiation improves resolution for small-molecule crystals .

- NMR : Employ H-N HMBC to confirm oxadiazole ring connectivity and NOESY for stereochemical analysis.

- Mass spectrometry : Utilize LC-QTOF-MS to detect fragmentation patterns, distinguishing the cyclopropyl group from other substituents .

Q. What pharmacological activities have been observed in structurally related 1,2,4-oxadiazole derivatives, and how can these guide targeted assays for this compound?

Analogous compounds exhibit antimicrobial (e.g., against S. aureus, IC50 ~4× metronidazole) and anticancer activity (e.g., IC50 = 0.35 µM against DLD1 colorectal cancer cells). Methodology :

Q. How can researchers address contradictory data in structure-activity relationship (SAR) studies of oxadiazole derivatives?

Contradictions often arise from substituent effects. For example:

- Electron-withdrawing groups on the oxadiazole may enhance antibacterial activity but reduce solubility.

- Use multivariate statistical analysis (e.g., PCA) or 3D-QSAR (CoMFA/CoMSIA) to deconvolute substituent contributions. Validate with in vitro/in vivo correlation (IVIVC) models .

Q. What computational approaches are suitable for predicting the binding modes of this compound with biological targets?

- Perform molecular docking (AutoDock Vina, Glide) against targets like bacterial topoisomerases or cancer-related kinases (e.g., EGFR).

- Conduct molecular dynamics simulations (GROMACS) to assess stability of ligand-target complexes.

- Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) for binding affinity measurements .

Q. How can stability and degradation pathways of this compound be systematically evaluated?

- Forced degradation studies : Expose to heat (40–80°C), UV light, and hydrolytic conditions (acid/base).

- Analytical tools : Monitor degradation via UPLC-PDA-MS and identify products using HRMS/MS.

- Kinetic analysis : Calculate half-life () under accelerated storage conditions .

Q. What strategies are recommended for assessing in vitro and in vivo toxicity?

- In vitro : Use HepG2 cells for hepatotoxicity screening (LDH leakage assay) and hERG inhibition assays for cardiac safety.

- In vivo : Conduct acute toxicity studies in rodents (OECD 423) with histopathological analysis of major organs.

- Metabolite identification : Use LC-MS/MS to detect reactive metabolites (e.g., glutathione adducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.